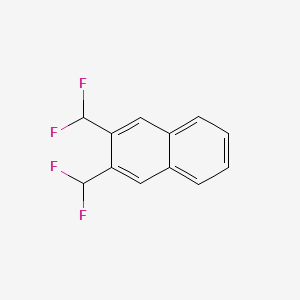

2,3-Bis(difluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8F4 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

2,3-bis(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6,11-12H |

InChI Key |

MFEPBCQSEQOIGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of 2,3 Bis Difluoromethyl Naphthalene Formation

Elucidation of Reaction Mechanisms in Difluoromethylation of Naphthalene (B1677914)

The formation of carbon-difluoromethyl (C–CF2H) bonds on an aromatic core such as naphthalene can proceed through several distinct mechanistic pathways. The specific route is often dictated by the choice of difluoromethylating agent, catalyst, and reaction conditions. The primary mechanisms under investigation include single electron transfer (SET) processes and pathways involving difluorocarbene intermediates.

Single Electron Transfer (SET) represents a prominent pathway in radical-mediated difluoromethylation reactions. rsc.orgrsc.org In the context of naphthalene difluoromethylation, an SET mechanism would typically involve the generation of a naphthalene-based radical species.

General SET Pathway for Aryl Difluoromethylation:

Initiation : The process often begins with the formation of a difluoromethyl radical (•CF2H) source or the activation of a catalyst.

Single Electron Transfer : A metal catalyst, often a copper(I) or nickel(I) species, can undergo a single electron transfer to the naphthalene substrate or, more commonly, a pre-activated naphthalene derivative (e.g., a naphthyl halide or diazonium salt). rsc.org This transfer generates a naphthalene radical anion or an aryl radical.

Radical Coupling : The newly formed naphthalene radical then couples with the difluoromethyl source. For instance, in copper-mediated reactions, a Cu(II)-CF2H species might transfer the difluoromethyl group to the aryl radical in an outer-sphere process. rsc.org

Product Formation : The resulting intermediate then forms the difluoromethylated naphthalene product.

Radical inhibition and trapping experiments performed on related systems, such as the difluoromethylation of aryl diazonium salts, have provided evidence for such radical pathways. rsc.org These experiments suggest a sequence involving the transmetallation of a CF2H group to a Cu(I) center, followed by an SET event that creates a Cu(II) species and an aryl radical, which then combine. rsc.org Similarly, nickel-catalyzed systems have been proposed to operate via Ni(I)/Ni(III) catalytic cycles involving SET processes. rsc.org

| Step | Description | Key Species | Supporting Evidence (from analogous systems) |

|---|---|---|---|

| 1 | Catalyst Activation / Transmetallation | Cu(I)-CF2H or Ni(I)-Aryl | Observed in copper- and nickel-catalyzed cross-coupling reactions. rsc.org |

| 2 | Single Electron Transfer (SET) | Naphthyl radical, Cu(II) or Ni(II/III) species | Inferred from radical inhibition and trapping experiments. rsc.org |

| 3 | Radical Recombination / Group Transfer | (Naphthyl-CF2H) intermediate | Postulated as outer-sphere transfer or radical recombination. rsc.org |

| 4 | Product Formation / Catalyst Regeneration | Difluoromethylnaphthalene, Cu(I) or Ni(0/I) | Reductive elimination from the metal center. rsc.org |

An alternative and widely utilized pathway for difluoromethylation involves the generation of difluorocarbene (:CF2) as a key reactive intermediate. cas.cn Difluorocarbene is a moderately electrophilic species that can react with a variety of nucleophiles. cas.cn The formation of 2,3-bis(difluoromethyl)naphthalene via this route would depend on the generation of a nucleophilic site on the naphthalene ring.

The generation of difluorocarbene can be achieved from various precursors, such as trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TMSCF2SO2F) or chlorodifluoromethane (B1668795) (CHClF2). rsc.orgcas.cn The general mechanism proceeds as follows:

Generation of :CF2 : A precursor molecule decomposes, often induced by a base or thermal conditions, to release the difluorocarbene intermediate. cas.cn

Nucleophilic Attack : A nucleophilic carbon on the naphthalene ring attacks the electrophilic carbene. This step would likely require a pre-functionalized and activated naphthalene substrate, as the native naphthalene ring is not sufficiently nucleophilic.

Protonation : The resulting difluoromethyl anion is subsequently protonated by a proton source in the reaction mixture (e.g., solvent) to yield the final –CF2H group.

This pathway is particularly common for the difluoromethylation of heteroatoms (O, N, S), where the heteroatom acts as the nucleophile. rsc.orgcas.cn For C-difluoromethylation of aromatic rings like naphthalene, the reaction is more challenging and typically requires specific substrates or catalytic systems capable of generating a carbanionic site on the ring that can trap the carbene. cas.cn Palladium-catalyzed reactions have been developed that are proposed to proceed via the insertion of a difluorocarbene into a palladium-aryl bond. rsc.org

Directly observing and characterizing the highly reactive intermediates in the difluoromethylation of naphthalene is a significant experimental challenge. researchgate.net Mechanistic proposals are therefore often supported by indirect evidence from trapping experiments and advanced spectroscopic or microscopic techniques.

Trapping Experiments : In pathways suspected to be radical in nature, radical scavengers can be introduced into the reaction mixture. A significant decrease in product yield in the presence of a scavenger provides strong evidence for a radical mechanism. For example, in related difluoromethylation reactions, such experiments have been crucial in supporting SET-based pathways. rsc.org

Intermediate Trapping : Another strategy involves designing experiments where the proposed intermediate is captured by a trapping agent to form a stable, characterizable adduct. While challenging, molecular-strain engineering (MSE) has been presented as a novel strategy to trap native intermediates by mechanically constraining them, thereby increasing the activation energy for subsequent reaction steps and allowing for isolation. researchgate.net

Surface-Confined Studies : For analogous systems, on-surface synthesis and characterization techniques have provided profound insights into reaction intermediates. Using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), intermediates in the dehalogenative coupling of 2,3-bis(dibromomethyl)naphthalene (B14459223) on a gold surface have been visualized, revealing species like naphthocyclobutadiene. nih.govmpg.de While this is a different reaction, it demonstrates the power of such techniques to characterize reactive species that are inaccessible in solution.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for quantitatively understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. While specific kinetic data for this compound formation is not widely published, the methodology can be inferred from studies on related naphthalene functionalization reactions, such as its methylation over zeolite catalysts. researchgate.net

A kinetic investigation into naphthalene difluoromethylation would involve systematically varying key reaction parameters and measuring the effect on the reaction rate.

Key Parameters for Kinetic Analysis:

Concentration of Reactants : The dependence of the reaction rate on the concentrations of the naphthalene substrate and the difluoromethylating agent would be determined to establish the reaction order with respect to each component.

Catalyst Loading : The effect of catalyst concentration on the rate would elucidate the role of the catalyst in the rate-determining step.

Temperature : Measuring reaction rates at different temperatures allows for the calculation of activation energy (Ea) and other thermodynamic parameters via the Arrhenius equation, providing insight into the energy barriers of the process.

For heterogeneous catalytic systems, kinetic models such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms can be tested against the experimental data to describe the interaction of reactants with the catalyst surface. researchgate.net A similar approach could be applied to a heterogeneously catalyzed difluoromethylation, allowing for the development of a comprehensive reaction rate equation. researchgate.net

| Parameter Varied | Measured Effect | Derived Information |

|---|---|---|

| Naphthalene Concentration | Reaction Rate | Reaction order with respect to naphthalene |

| Difluoromethylating Agent Concentration | Reaction Rate | Reaction order with respect to the fluorine source |

| Temperature | Rate Constant (k) | Activation Energy (Ea), Pre-exponential Factor (A) |

| Catalyst Loading / Pressure (for gas-phase) | Reaction Rate / Conversion | Mechanistic model fitting (e.g., Langmuir-Hinshelwood) researchgate.net |

Theoretical Approaches to Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for mapping out the complex potential energy surfaces of reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) are frequently used to calculate the geometries and energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net

For the difluoromethylation of naphthalene, theoretical approaches can be used to:

Compare Mechanistic Pathways : By calculating the energy barriers for both the SET and difluorocarbene pathways, DFT can predict which mechanism is energetically more favorable under specific conditions.

Characterize Intermediates : The structures and stabilities of proposed intermediates, such as the naphthalene radical or carbene-adducts, can be computed. This was successfully used to understand intermediates in the on-surface reactions of naphthalene derivatives. nih.govmpg.de

Analyze Transition States : Locating the transition state structures provides definitive proof of a proposed elemental step and reveals the geometry of the molecule as it traverses the highest point on the reaction coordinate.

Predict Regioselectivity : In studies of naphthalene oxidation, theoretical calculations have been used to predict which positions on the naphthalene ring are most susceptible to radical attack. researchgate.netnih.gov Similar computations could predict whether difluoromethylation would preferentially occur at the α (1,4,5,8) or β (2,3,6,7) positions of the naphthalene core, explaining the formation of the 2,3-disubstituted product.

Studies on the oxidation of naphthalene by hydroxyl radicals have shown that while DFT is invaluable for understanding structures and reaction profiles, benchmark methods like CBS-QB3 may be required for obtaining quantitatively accurate kinetic rate constants. nih.govresearchgate.net These high-level calculations, combined with transition state theory, can provide bimolecular kinetic rate constants that complement experimental findings. nih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Bis(difluoromethyl)naphthalene

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are foundational techniques for the structural elucidation of organic compounds.

In the ¹H NMR spectrum of this compound, the aromatic protons on the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the two difluoromethyl (CHF₂) groups would exhibit a characteristic triplet signal due to coupling with the two adjacent fluorine atoms. This triplet would likely be observed further upfield compared to the aromatic signals. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (typically δ 120-140 ppm). The carbon atoms of the difluoromethyl groups would appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shift of these carbons would be influenced by the strong electron-withdrawing effect of the fluorine atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.2 | Multiplet | - | Aromatic Protons |

| ¹H | 6.8 - 7.2 | Triplet | JH-F ≈ 50-60 | CHF₂ |

| ¹³C | 125 - 135 | Singlet/Doublet | - | Aromatic Carbons |

| ¹³C | 115 - 125 | Triplet | ¹JC-F ≈ 230-250 | CHF₂ |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous fluorinated aromatic compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. huji.ac.il Given the presence of two difluoromethyl groups, the ¹⁹F NMR spectrum of this compound would be particularly informative. It is expected to show a single resonance environment for the four equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the adjacent proton in the CHF₂ group. The wide chemical shift range of ¹⁹F NMR allows for clear distinction of fluorine environments within a molecule. huji.ac.il

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning NMR signals and confirming the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the structural elucidation of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between neighboring aromatic protons, aiding in the assignment of the substitution pattern on the naphthalene ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the difluoromethyl groups and the naphthalene ring, as well as confirming the positions of the aromatic protons and carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring, typically in the region of 3100-3000 cm⁻¹.

C-H stretching of the difluoromethyl group.

C=C stretching vibrations of the naphthalene ring, appearing in the 1600-1450 cm⁻¹ region.

Strong C-F stretching vibrations , which are characteristic for fluorinated compounds and typically appear in the region of 1100-1000 cm⁻¹.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be valuable. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric C-F stretching vibrations may also be observable in the Raman spectrum. Computational studies on related molecules like 2,3-dimethylnaphthalene have shown the utility of combining experimental and theoretical approaches to assign vibrational modes accurately. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would confirm the planar structure of the naphthalene core and the geometry of the difluoromethyl substituents. The crystal packing and any potential intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking, would also be revealed. For instance, studies on other naphthalene derivatives have detailed the molecular geometry and packing arrangements in the solid state. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound (C₁₂H₈F₄), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The isotopic pattern of this peak would be consistent with the presence of twelve carbon atoms.

Under electron ionization (EI), the molecule would likely undergo fragmentation. Common fragmentation pathways for aromatic compounds include the loss of substituents and fragmentation of the aromatic ring system. For this compound, expected fragmentation could involve the loss of a fluorine atom, a CHF₂ radical, or other neutral fragments. The analysis of these fragmentation patterns can provide valuable corroborating evidence for the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 228.05 | Molecular Ion |

| [M-F]⁺ | 209.05 | Loss of a Fluorine atom |

| [M-CHF₂]⁺ | 177.06 | Loss of a difluoromethyl radical |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation fragment |

Note: The predicted m/z values are based on the chemical formula and common fragmentation pathways.

Reactivity and Chemical Transformations of 2,3 Bis Difluoromethyl Naphthalene

Chemical Stability of the Difluoromethyl Groups on the Naphthalene (B1677914) Core

The difluoromethyl (CF₂H) group is generally considered a stable functional group that is not readily amenable to further modification without specific activation. acs.org This stability is attributed to the strong carbon-fluorine bonds. The CF₂H group can participate in hydrogen bonding, acting as a hydrogen bond donor, a property that can influence its chemical environment and stability. rsc.orgnih.gov Studies on various difluoromethylated aromatic compounds have shown that the stability of the CF₂H group can be influenced by the electronic nature of the aromatic ring and the reaction conditions. acs.org For instance, while generally robust, the C-F bonds can be cleaved under specific reductive conditions. chemrxiv.org The presence of two electron-withdrawing fluorine atoms enhances the metabolic stability of the molecule compared to non-fluorinated analogs, making it resistant to oxidative degradation.

The stability of the difluoromethyl group is a key feature in its application in medicinal chemistry and materials science, where robust and predictable chemical behavior is essential. acs.orgacs.org The inherent stability allows for chemical modifications at other positions of the naphthalene ring without affecting the difluoromethyl moieties.

Functional Group Transformations of the Difluoromethyl Moiety

Despite their general stability, the difluoromethyl groups in 2,3-bis(difluoromethyl)naphthalene can undergo specific chemical transformations. One notable reaction is the deprotonation of the C-H bond within the CF₂H group to form a difluoromethyl anion (ArCF₂⁻). acs.org This nucleophilic species can then react with a variety of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. acs.orgchemrxiv.org This transformation effectively unmasks the difluoromethyl group as a nucleophilic synthon. acs.org

The generation of the difluoromethyl anion typically requires strong bases, and its reactivity can be modulated by the presence of Lewis acids. acs.org This approach has been utilized to form ArCF₂–C and Ar–CF₂–Ar linkages. acs.org Additionally, radical-based transformations offer another avenue for functionalizing the difluoromethyl group. rsc.org

| Transformation | Reagents | Product Type | Reference |

| Deprotonation/Nucleophilic Addition | Brønsted superbase/Lewis acid, Electrophile | ArCF₂–R | acs.org |

| Radical Difluoromethylation | Radical initiator, Alkene/Arene | ArCF₂–Alkyl/Aryl | rsc.org |

Derivatization of the Naphthalene Core in this compound

The presence of two difluoromethyl groups, which are strongly electron-withdrawing, significantly deactivates the naphthalene ring towards electrophilic attack and influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The two electron-withdrawing difluoromethyl groups at the 2- and 3-positions deactivate the naphthalene core, making electrophilic aromatic substitution challenging. Any substitution would be expected to occur at the less deactivated ring, specifically at positions 5, 6, 7, or 8. Naphthalene itself typically undergoes electrophilic substitution preferentially at the α-position (1, 4, 5, 8) due to the formation of a more stable carbocation intermediate. wordpress.comlibretexts.orgstackexchange.com However, the strong deactivating effect of the two adjacent CF₂H groups would likely direct incoming electrophiles to the other ring. The precise regioselectivity would depend on the specific electrophile and reaction conditions. libretexts.orgstackexchange.com For instance, in Friedel-Crafts acylation of substituted naphthalenes, the solvent can play a crucial role in determining the position of substitution. libretexts.orgstackexchange.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. nih.govlibretexts.orgyoutube.com Therefore, the naphthalene core of this compound, being electron-deficient, could potentially undergo nucleophilic aromatic substitution if a suitable leaving group is present on the ring. The reaction would proceed via an addition-elimination mechanism, with the negative charge of the intermediate Meisenheimer complex being stabilized by the electron-withdrawing difluoromethyl groups. nih.govlibretexts.orgyoutube.com The substitution would likely occur at positions ortho or para to the electron-withdrawing substituents. libretexts.org

Metal-Catalyzed Coupling Reactions

The naphthalene core of this compound can be functionalized through various metal-catalyzed cross-coupling reactions. If a halogen atom were introduced onto the naphthalene ring, it could serve as a handle for reactions such as Suzuki, Negishi, or other palladium-catalyzed couplings. researchgate.netacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a bromo-substituted derivative could be coupled with boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) to introduce a wide range of functional groups. researchgate.netacs.org Palladium-catalyzed reactions have been successfully employed for the difunctionalization of naphthalenes. researchgate.net

Cyclization and Annulation Reactions

The 2,3-disubstituted pattern of this compound provides a template for the synthesis of new fused ring systems through cyclization and annulation reactions. For instance, if the difluoromethyl groups were converted to other functionalities, intramolecular reactions could lead to the formation of new rings fused to the naphthalene core. Research on related 2,3-disubstituted naphthalenes, such as 2,3-bis(bromomethyl)naphthalene, has shown that they can undergo intramolecular C-C bond formation to yield cyclobutane-fused naphthalenes or intermolecular reactions to form polymers, depending on the reaction conditions. mpg.deresearchgate.net Similarly, derivatization of the difluoromethyl groups could pave the way for cyclization reactions leading to novel polycyclic aromatic systems. researchgate.netrsc.org

Advanced Applications in Materials Science and Organic Electronics

Optoelectronic Properties of 2,3-Bis(difluoromethyl)naphthalene and its Derivatives

The introduction of difluoromethyl (-CHF2) groups into the naphthalene (B1677914) core at the 2 and 3 positions is expected to significantly influence its electronic and optical properties. These electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, which in turn dictates the material's absorption, emission, and charge transport characteristics.

Absorption and Emission Characteristics

The UV-visible absorption and photoluminescence (PL) spectra of naphthalene and its derivatives are governed by π-π* transitions within the aromatic system. The substitution with -CHF2 groups is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene. This is due to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) by the electron-withdrawing nature of the difluoromethyl groups, which narrows the HOMO-LUMO gap.

While specific absorption and emission maxima for this compound are not documented in the searched literature, studies on other fluorinated naphthalene derivatives provide some insight. For instance, fluorinated naphthalene diimides exhibit high quantum yields and significant photostability. wikipedia.orgnih.gov It is plausible that this compound would also display enhanced photostability due to the strong C-F bonds.

Table 1: Expected Optoelectronic Properties of this compound (Hypothetical)

| Property | Expected Characteristic | Rationale |

| Absorption Maximum (λ_max) | Shifted to longer wavelengths compared to naphthalene | Electron-withdrawing -CHF2 groups lower the LUMO energy. |

| Emission Maximum (λ_em) | Shifted to longer wavelengths compared to naphthalene | Consequence of the narrowed HOMO-LUMO gap. |

| Photoluminescence Quantum Yield (PLQY) | Potentially high | Fluorination can enhance emissive properties and photostability. wikipedia.orgnih.gov |

| Photostability | High | Strong C-F bonds contribute to molecular stability. wikipedia.org |

Note: This table is based on theoretical expectations and data from related compounds, not on direct experimental measurements for this compound.

Charge Transport Characteristics and Mobility

The introduction of fluorine atoms is a well-established strategy to enhance the electron-transporting (n-type) properties of organic semiconductors. The strong electron-withdrawing effect of the difluoromethyl groups is expected to significantly lower the LUMO energy level of this compound, facilitating electron injection and transport. Consequently, this compound is predicted to be an n-type semiconductor.

The charge carrier mobility, a key parameter for electronic device performance, would depend on the solid-state packing of the molecules. Favorable π-π stacking is crucial for efficient charge transport. While no experimental mobility data for this compound has been found, studies on other fluorinated naphthalene derivatives have shown that fluorination can lead to high electron mobilities. For example, certain naphthalene diimide derivatives exhibit electron mobilities on the order of 10⁻³ to 10⁻² cm²/Vs. The specific molecular arrangement of this compound in the solid state would ultimately determine its charge transport efficiency.

Energy Level Alignment in Molecular Systems

The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels are critical for determining the efficiency of charge injection and transport in organic electronic devices. The difluoromethyl groups, being strongly electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels of the naphthalene core.

A significant reduction in the LUMO energy level would make this compound a good candidate for an electron-transporting or electron-accepting material in various organic electronic devices. The HOMO-LUMO gap, which determines the optical and electronic properties, is also expected to be narrower compared to unsubstituted naphthalene.

Table 2: Predicted Energy Levels for this compound (Hypothetical)

| Parameter | Predicted Value (eV) | Basis for Prediction |

| HOMO | Lower than naphthalene (~ -5.1 eV) | Electron-withdrawing effect of -CHF2 groups. |

| LUMO | Significantly lower than naphthalene (~ -0.2 eV) | Strong electron-withdrawing effect of -CHF2 groups, enhancing n-type character. |

| HOMO-LUMO Gap | Narrower than naphthalene (~ 4.9 eV) | Stabilization of the LUMO level. |

Note: These values are estimations based on general principles of fluorination effects on aromatic systems and are not derived from direct experimental or computational studies of this compound.

Integration into Organic Electronic Devices

Given its predicted n-type semiconducting nature and potentially high photostability, this compound could be a valuable component in various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Due to its anticipated electron-transporting properties, this compound could be utilized as the active channel material in n-type OFETs. The performance of such an OFET would be highly dependent on the material's charge carrier mobility and the quality of the interface with the gate dielectric and electrodes. The stability of the device, particularly in ambient conditions, could be enhanced by the presence of the fluorine atoms, which are known to improve resistance to oxidation.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound could potentially serve multiple roles. Its low-lying LUMO level would make it a suitable candidate for an electron-transport layer (ETL) or a host material for emissive dopants in the emitting layer (EML). As an ETL, it would facilitate the injection and transport of electrons from the cathode to the EML. As a host material, its wide bandgap (though narrower than naphthalene) could allow for efficient energy transfer to a guest emitter. Furthermore, naphthalene-based materials have been explored for blue OLED applications. mdpi.com The specific emission color of an OLED incorporating this compound would depend on its own emission properties or those of the dopant used.

Organic Photovoltaic Cells (OPVs) and Solar Cells

While direct research focusing exclusively on this compound in organic photovoltaic (OPV) devices is not extensively documented in publicly available literature, the known benefits of incorporating fluorinated naphthalene derivatives into OPV active layers provide a strong indication of its potential. The performance of OPVs is critically dependent on the electronic properties of the donor and acceptor materials, particularly their energy levels (HOMO and LUMO), charge carrier mobility, and the morphology of the blend.

Fluorination of the acceptor material is a widely recognized strategy for enhancing OPV performance. Attaching electron-withdrawing fluorine-containing groups, such as difluoromethyl groups, to a conjugated core like naphthalene is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.net A lower LUMO level in the acceptor material can lead to a larger driving force for exciton (B1674681) dissociation at the donor-acceptor interface and can also improve the air stability of the device by making the material less susceptible to oxidation. researchgate.net

Research on related fluorinated naphthalene diimide (NDI) acceptors has demonstrated the effectiveness of this approach. For instance, the introduction of fluorine atoms onto the NDI core has been shown to produce materials with low-lying LUMO energy levels, leading to n-channel field-effect transistors with high electron mobility, a key parameter for efficient charge transport in the acceptor phase of an OPV. nih.gov Studies on non-fullerene acceptors (NFAs) with a naphthalene core have also shown that subtle modifications to the molecular structure can significantly impact the optical and electrochemical properties, and consequently, the photovoltaic performance. nih.gov For example, replacing a benzene (B151609) ring with a naphthalene ring in a fused-ring electron acceptor led to a higher open-circuit voltage (Voc) in the resulting solar cell. nih.gov

The strategic placement of difluoromethyl groups on the naphthalene core in this compound could offer a nuanced method for tuning these electronic properties. The following table summarizes the performance of various organic solar cells that utilize fluorinated and/or naphthalene-based acceptor materials, illustrating the potential performance enhancements achievable with such molecular design strategies.

| Acceptor Material | Donor Material | Open-Circuit Voltage (Voc) [V] | Power Conversion Efficiency (PCE) [%] | Reference |

| NDIC | PBDB-T | 0.90 | 9.43 | nih.gov |

| IDIC | PBDB-T | 0.77 | 9.19 | nih.gov |

| AQx-18 based ternary device | - | 0.928 | 19.1 | nih.gov |

| AQx-18 based binary device | - | - | 18.2 | nih.gov |

| Star-shaped NDI with sulfur | PBDTTT-EFT | - | 2.8 | rsc.org |

Table 1: Performance of Organic Solar Cells with Naphthalene-Based Acceptors

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of polyfluorinated aromatic compounds often involves harsh reagents and multi-step procedures, limiting their accessibility and environmental friendliness. A key future direction is the development of efficient and sustainable methods to produce 2,3-Bis(difluoromethyl)naphthalene and its derivatives.

Current synthetic strategies for analogous fluorinated naphthalenes, such as the halogen exchange of bromo-derivatives with nucleophilic fluoride (B91410) sources like cesium fluoride, provide a starting point. researchgate.net However, these methods can lack atom economy and may require polar aprotic solvents. Future research should pivot towards greener alternatives.

One promising avenue is the adoption of mechanochemistry, which has been successfully used for the solvent-free synthesis of other polyaromatic hydrocarbon derivatives. researchgate.net Performing fluorination or precursor synthesis in a ball mill could significantly reduce solvent waste, energy consumption, and processing time, aligning with the principles of sustainable chemistry. researchgate.net Another approach could be the development of novel catalytic systems for the direct C-H difluoromethylation of the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials like diols or dihalides.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, potentially faster reaction times. researchgate.net | Adapting fluorination reagents for solid-state reactivity; investigating catalyst performance under mechanical stress. |

| Late-Stage C-H Difluoromethylation | Increased atom economy, improved step-efficiency, access to novel derivatives. | Design of regioselective catalysts for the 2,3-positions of naphthalene; exploration of radical-based pathways. |

| Flow Chemistry | Enhanced safety for handling hazardous reagents, precise control over reaction parameters, scalability. | Development of stable fluorinating agents for continuous flow; optimization of reactor design for multiphasic reactions. |

Exploration of Underexplored Reactivity Pathways

The reactivity of the this compound core is largely uncharted territory. The electron-withdrawing nature of the two adjacent difluoromethyl groups is expected to significantly influence the electronic landscape of the naphthalene ring system, opening up unique reaction pathways.

Future studies should investigate the regioselectivity of electrophilic aromatic substitution, as the CF₂H groups will deactivate the ring and direct incoming electrophiles. Conversely, these groups could render the aromatic system more susceptible to nucleophilic aromatic substitution (SNAᵣ), a pathway that should be systematically explored.

Furthermore, the potential for C-H activation at other positions on the naphthalene ring, catalyzed by transition metals like palladium or rhodium, presents a rich area for investigation. researchgate.net Research into on-surface reactions, similar to the dehalogenative homocoupling observed for bis(bromomethyl)naphthalene, could lead to novel nanostructures or polymers. nih.govresearchgate.net The on-surface synthesis approach on metallic substrates like Au(111) could be used to induce polymerization or specific dimerization of this compound following a dehalogenative or dehydrogenative coupling mechanism. nih.govresearchgate.net

Advanced Computational Predictions for Targeted Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating materials discovery. For this compound, advanced computational modeling can provide deep insights into its properties and guide synthetic efforts toward targeted applications.

Future computational studies should focus on several key areas:

Conformational Analysis: Determining the preferred orientation of the two difluoromethyl groups and the rotational energy barriers, which will influence crystal packing and intermolecular interactions.

Electronic Structure: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. These values determine the compound's potential as an n-type or p-type semiconductor and its electrochemical stability. acs.orgnih.gov DFT calculations can predict how modifications to the naphthalene core would tune these energy levels for specific electronic applications. acs.org

Reactivity Prediction: Modeling reaction pathways, such as electrophilic attack or C-H activation, can predict the most likely sites of reaction and the associated energy barriers, guiding the design of synthetic experiments. nih.gov

Crystal Structure Prediction: Simulating the solid-state packing can help in understanding and predicting the charge transport properties of materials derived from this molecule. The analysis of crystal structures of related compounds reveals the importance of intermolecular interactions like C-H···O and π–π stacking in determining molecular conformation and aggregation. nih.gov

| Computational Method | Target Property | Application Relevance |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Affinity | Predicting semiconductor type (n-type/p-type) and air stability. acs.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies, Absorption Spectra | Designing molecules for optoelectronic devices (e.g., OLEDs, organic photovoltaics). |

| Molecular Dynamics (MD) | Conformational Dynamics, Packing Motifs | Understanding thin-film morphology and its impact on charge mobility. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions (e.g., C-H···F) | Rationalizing crystal packing and designing materials with specific solid-state structures. |

Expanding Applications in Functional Materials

The intrinsic properties suggested by the structure of this compound make it a highly attractive candidate for a new generation of functional materials, particularly in organic electronics.

The introduction of electron-withdrawing fluorine groups is a well-established strategy for creating n-type organic semiconductors. nih.gov Naphthalene diimides (NDIs), for instance, are premier n-type materials whose LUMO levels are strategically lowered by fluorination to improve electron injection and transport, as well as ambient stability. acs.orgnih.gov Similarly, this compound could serve as a core building block for novel n-type materials for Organic Field-Effect Transistors (OFETs) and organic solar cells. Research should focus on synthesizing derivatives and evaluating their performance in electronic devices.

Beyond transistors, the unique electronic and steric properties of this molecule could be harnessed in other areas. Its derivatives could be explored as:

Host Materials for Phosphorescent OLEDs: The high triplet energy often associated with fluorinated aromatics could be beneficial for hosting blue phosphorescent emitters.

Liquid Crystals: By attaching appropriate mesogenic units, the rigid naphthalene core could be used to design novel liquid crystalline materials with unique phase behaviors. nih.govbohrium.com

Functional Polymers: Incorporation of the this compound unit into a polymer backbone via methods like on-surface polymerization could yield materials with tailored electronic properties and high thermal stability. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2,3-Bis(difluoromethyl)naphthalene with high purity?

- Answer: Synthesis typically involves selective fluorination of naphthalene derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:

- Optimizing reaction conditions (temperature, solvent polarity) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate high-purity products.

- Validation using and GC-MS to confirm structural integrity and purity .

Q. How can researchers characterize the thermodynamic stability of this compound?

- Answer: Use gas chromatography (GC) for vapor-phase analysis and differential scanning calorimetry (DSC) to measure phase transitions. Compare experimental entropy () values with computational models (e.g., density functional theory). Note that discrepancies between experimental and calculated thermodynamic data, as observed in dimethylnaphthalene derivatives, require validation via replicate studies .

Q. What are best practices for assessing risk of bias in toxicological studies involving fluorinated naphthalenes?

- Answer: Apply standardized risk-of-bias questionnaires to evaluate:

- Selection bias: Randomization of administered doses and allocation concealment.

- Detection bias: Blinding of researchers during outcome assessment.

- Reporting bias: Completeness of measured outcomes (e.g., hepatic effects, metabolic data).

Tier studies as "low," "probably low," or "high risk" based on explicit criteria .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational thermodynamic data for fluorinated naphthalenes?

- Answer: Discrepancies arise from steric effects of fluorine substituents. Address this by:

- Validating computational models (e.g., adjusting van der Waals radii for fluorine atoms).

- Cross-referencing experimental GC or calorimetry data with quantum mechanical calculations.

- Conducting sensitivity analyses to identify outliers, as seen in 2,3-dimethylnaphthalene studies .

Q. How do difluoromethyl groups influence electronic and steric properties in supramolecular interactions?

- Answer: Fluorine’s electronegativity enhances electron-withdrawing effects, reducing basicity of adjacent groups. Steric hindrance from CF or CF groups alters molecular conformation, impacting docking interactions. Use X-ray crystallography or molecular dynamics simulations to map steric effects, as demonstrated in fluorinated polyimide studies .

Q. What methodologies investigate environmental partitioning and degradation pathways of this compound?

- Answer: Design multi-media environmental fate studies:

- Air/Water partitioning: Measure Henry’s Law constants via EPI Suite or experimental headspace analysis.

- Degradation: Use LC-MS/MS to track photolytic or microbial breakdown products.

- Bioaccumulation: Assess bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna) under controlled exposure conditions .

Q. How to design in vitro models for evaluating hepatic metabolism of this compound?

- Answer: Use primary hepatocytes or microsomal fractions to study phase I/II metabolism. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.